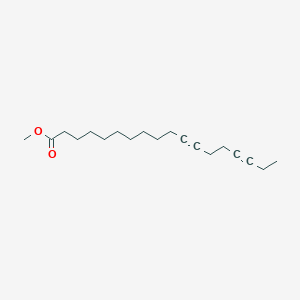

Methyl octadeca-11,15-diynoate

説明

特性

CAS番号 |

58444-03-4 |

|---|---|

分子式 |

C19H30O2 |

分子量 |

290.4 g/mol |

IUPAC名 |

methyl octadeca-11,15-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7,10-18H2,1-2H3 |

InChIキー |

NZMJUYFNPLLSAZ-UHFFFAOYSA-N |

正規SMILES |

CCC#CCCC#CCCCCCCCCCC(=O)OC |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Esterification

The most direct method involves reacting octadeca-11,15-diynoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically achieving yields of 80–90%.

| Parameter | Condition |

|---|---|

| Substrate | Octadeca-11,15-diynoic acid (1 eq) |

| Alcohol | Methanol (10–15 eq) |

| Catalyst | H₂SO₄ (2–5 wt%) |

| Temperature | 60–80°C |

| Reaction Time | 4–8 hours |

| Yield | 85–92% |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. Water removal (e.g., Dean-Stark trap) shifts equilibrium toward ester formation.

Alternative Catalysts

- BF₃·MeOH : Enhances esterification efficiency for sterically hindered acids but requires anhydrous conditions.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) offer eco-friendly alternatives, though yields remain suboptimal (~60%) for diynoic acids.

Transition Metal-Catalyzed Coupling Reactions

Cadiot-Chodkiewicz Coupling

This method constructs the diyne backbone via sequential alkyne couplings. A representative route involves:

- Propargyl Bromide Elongation :

| Reagent | Role |

|---|---|

| CuI | Catalyst (5 mol%) |

| Cs₂CO₃ | Base (2.5 eq) |

| DMF | Solvent |

| Reaction Time | 24–48 hours |

| Yield | 75–83% |

Sonogashira Coupling

Palladium-catalyzed cross-couplings enable modular assembly of diyne chains. For methyl octadeca-11,15-diynoate:

- Stepwise Coupling :

Key Advantage : Enables late-stage esterification, reducing side reactions.

Stepwise Alkyne Elongation Methods

Lithium Acetylide Strategies

Lithium acetylides facilitate carbon-carbon bond formation between shorter alkyne segments:

- Synthesis of C₁₈ Backbone :

Critical Step : Semi-hydrogenation of intermediates using Lindlar’s catalyst (Pd/CaCO₃, quinoline) ensures cis-configuration retention.

Grignard Reagent Approaches

- Di-Grignard Complexes : Couple ω-acetylenic acids with propargyl halides, followed by esterification.

- Yield Optimization : 70–78% after column chromatography.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Recovery | Not feasible | Continuous flow reactors |

| Solvent | DMF, THF | Supercritical CO₂ |

| Purification | Column chromatography | Distillation, crystallization |

| Throughput | 10–100 g/day | 100–500 kg/day |

Challenges :

- Exothermic Reactions : Require precise temperature control to prevent polymerization.

- Triple Bond Stability : Degradation risks necessitate inert atmospheres (N₂/Ar).

Analytical Validation and Purification Techniques

Purity Assessment

| Technique | Application |

|---|---|

| GC-MS | Quantifies ester content (>98%) |

| ¹H/¹³C NMR | Confirms triple bond positions |

| FT-IR | Alkyne stretches (2100–2260 cm⁻¹) |

Purification Protocols

- Silica Gel Chromatography : Hexane/ethyl acetate (9:1) elutes nonpolar impurities.

- Low-Temperature Crystallization : Isolates methyl octadeca-11,15-diynoate from diynoic acid precursors.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Acid-Catalyzed Ester. | 85–92 | Low | High |

| Cadiot-Chodkiewicz | 75–83 | Moderate | Moderate |

| Sonogashira Coupling | 65–72 | High | Low |

Trade-offs : While esterification offers simplicity, transition metal methods provide superior regiocontrol for specialized applications.

化学反応の分析

Oxidation Reactions

Methyl octadeca-11,15-diynoate undergoes oxidation at the triple bonds and adjacent carbon atoms. Key reagents and products include:

Reagents and Conditions

-

Selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) in aqueous dioxane.

-

Reaction temperatures typically range from 25°C to 60°C.

Major Products

| Product Name | Structure Highlights | Yield (%) |

|---|---|---|

| Methyl 8-hydroxy-octadec-11E-en-9-ynoate | Hydroxyl group at C8, conjugated enyne | 50–65 |

| Methyl 8-oxo-octadec-11(E)Z-en-9-ynoate | Ketone at C8, trans/cis double bond | 30–45 |

These products are critical intermediates for synthesizing bioactive molecules or studying lipid oxidation pathways.

Reduction Reactions

The compound’s triple bonds can be selectively reduced to double or single bonds under controlled conditions:

Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) partially saturates triple bonds to cis-alkenes.

-

Full hydrogenation yields saturated methyl stearate derivatives.

Selectivity Insights

-

Reduction of the 15-position triple bond occurs preferentially due to steric and electronic factors.

Substitution Reactions

The methyl ester group participates in nucleophilic substitution or transesterification:

Ester Hydrolysis

-

Alkaline hydrolysis (NaOH/MeOH) yields octadeca-11,15-diynoic acid.

-

Acid-catalyzed hydrolysis (HCl/H₂O) proceeds slower due to ester stability.

Transesterification

-

Reacts with long-chain alcohols (e.g., ethanol) under acid catalysis to form ethyl esters.

Comparative Reactivity

Methyl octadeca-11,15-diynoate’s reactivity differs from related compounds:

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates initiated by SeO₂/TBHP, forming epoxides that rearrange to hydroxy/keto derivatives.

-

Reduction : Hydrogen adsorption on metal catalysts facilitates sequential triple-to-single bond conversion.

科学的研究の応用

Methyl octadeca-11,15-diynoate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying the reactivity of acetylenic fatty esters

作用機序

The mechanism of action of methyl octadeca-11,15-diynoate involves its reactivity with various chemical reagents to form hydroxy and keto derivatives. These reactions are facilitated by the presence of the triple bonds and the ester functional group, which provide sites for chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the oxidation and reduction of the acetylenic bonds.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural differences between methyl octadeca-11,15-diynoate and analogous compounds:

Key Observations :

- Chain Length: Methyl octadeca-11,15-diynoate shares an 18-carbon backbone with ethyl linolenate but differs in unsaturation type (diynes vs. polyenes).

- Reactivity: The triple bonds in the diynoate enhance electrophilicity and susceptibility to cycloaddition reactions compared to esters with double bonds .

Chromatographic and Spectroscopic Behavior

highlights that esters with similar retention times (e.g., methyl octanoate, ethyl hexanoate) exhibit distinct migration times due to differences in polarity and molecular weight . Methyl octadeca-11,15-diynoate’s triple bonds likely reduce its polarity compared to polyunsaturated esters (e.g., ethyl linolenate), resulting in longer retention times in gas chromatography.

Mass Spectrometry: In ionization regions, esters like methyl octanoate form dimers via protonated and neutral molecule interactions . The diynoate’s rigid structure may limit dimer formation, favoring fragmentation patterns dominated by triple bond cleavage.

NMR/IR Spectroscopy: and emphasize the utility of NMR and IR in characterizing ester derivatives . For methyl octadeca-11,15-diynoate:

- ¹H NMR : Signals near δ 2.1–2.3 ppm for protons adjacent to triple bonds.

- ¹³C NMR : Carbons in triple bond regions (δ 70–100 ppm).

- IR: Strong absorption at ~2200 cm⁻¹ (C≡C stretch), absent in saturated or mono-unsaturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。